molecular formula C18H20N2O3 B2507021 N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline CAS No. 946744-20-3

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline

Cat. No.: B2507021
CAS No.: 946744-20-3
M. Wt: 312.369
InChI Key: JDNQNSWDMKLEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate indole derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of indole with 3,4,5-trimethoxyaniline under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and selectivity compared to other indole derivatives .

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-3,4,5-trimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-16-9-14(10-17(22-2)18(16)23-3)20-11-12-4-5-15-13(8-12)6-7-19-15/h4-10,19-20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNQNSWDMKLEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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